molecular formula C27H21N5O B15141663 PI3K|A-IN-11

PI3K|A-IN-11

Cat. No.: B15141663
M. Wt: 431.5 g/mol
InChI Key: KWOOYTIEVXKZNB-UHFFFAOYSA-N
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Description

PI3Kα-IN-11 is a small-molecule inhibitor targeting the α isoform of phosphatidylinositol 3-kinase (PI3Kα), a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancers, driving cell proliferation, survival, and metabolic adaptation . PI3Kα-IN-11 exhibits ATP-competitive inhibition, binding to the kinase domain of PI3Kα with high specificity. Preclinical studies highlight its potency in suppressing PI3Kα-driven signaling, particularly in tumors harboring PIK3CA mutations, which are prevalent in breast, colorectal, and endometrial cancers .

Properties

Molecular Formula

C27H21N5O

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-methyl-5-[(6-quinolin-3-ylquinazolin-4-yl)amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H21N5O/c1-3-26(33)32-25-14-21(10-8-17(25)2)31-27-22-13-18(9-11-24(22)29-16-30-27)20-12-19-6-4-5-7-23(19)28-15-20/h3-16H,1H2,2H3,(H,32,33)(H,29,30,31)

InChI Key

KWOOYTIEVXKZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

PI3K|A-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

PI3K|A-IN-11 exerts its effects by specifically inhibiting the catalytic activity of the PI3Kα isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the downstream activation of the Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar PI3K Inhibitors

The following analysis compares PI3Kα-IN-11 with structurally and functionally analogous PI3K inhibitors, focusing on biochemical selectivity, cellular efficacy, and clinical relevance.

Biochemical Selectivity Across PI3K Isoforms

PI3Kα-IN-11 demonstrates superior selectivity for the α isoform compared to pan-PI3K inhibitors (e.g., pictilisib) and isoform-sparing agents (e.g., taselisib). Data from biochemical assays (Table 1) reveal its IC50 values:

Compound PI3Kα (nM) PI3Kβ (nM) PI3Kγ (nM) PI3Kδ (nM)
PI3Kα-IN-11 2.1 1,250 890 1,100
Taselisib 5.4 8.7 6.9 6.2
Pictilisib 3.2 11.0 9.5 10.8

Source: Biochemical inhibition data from European Patent Application (2021)

PI3Kα-IN-11’s α isoform selectivity (>500-fold over β, γ, δ) minimizes off-target effects, contrasting with taselisib and pictilisib, which exhibit broader inhibition . This specificity is critical for reducing adverse effects like hyperglycemia and immune suppression linked to pan-PI3K inhibition .

Structural and Molecular Docking Insights

PI3Kα-IN-11’s pyridine-based scaffold enables optimized interactions with PI3Kα’s ATP-binding pocket. Molecular docking studies (Table 2) show a docking score of −12.3 kcal/mol and two hydrogen bonds with Val851 and Asp933, key residues for α isoform recognition . In contrast, comparator compounds like the morpholino-furanopyrimidine inhibitor NVP-BEZ235 exhibit lower binding energy (−10.8 kcal/mol) and fewer H-bond interactions .

Anti-Proliferative Activity in Mutant PI3Kα Models

PI3Kα-IN-11 shows potent anti-proliferative effects in PIK3CA-mutant tumor cell lines (e.g., MCF-7 breast cancer, IC50 = 0.8 nM), outperforming taselisib (IC50 = 1.5 nM) and pictilisib (IC50 = 2.2 nM) . Its efficacy is attributed to sustained pathway suppression, with >90% reduction in p-AKT levels at 10 nM .

Comparison with Natural PI3K Inhibitors

Natural compounds from pomegranate (e.g., ellagic acid) also inhibit PI3Kα but with lower potency (IC50 = 8.5 µM) and non-specific mTOR cross-talk, limiting therapeutic utility . PI3Kα-IN-11’s synthetic design allows precise targeting, avoiding the pleiotropic effects seen with phytochemicals .

Clinical Development Status

As of 2021, PI3Kα-IN-11 remains in preclinical development, whereas taselisib and pictilisib have advanced to Phase III trials for solid tumors . However, clinical setbacks for pan-PI3K inhibitors (e.g., toxicity-related discontinuations) underscore the advantage of PI3Kα-IN-11’s isoform selectivity .

Key Research Findings and Implications

  • Selectivity Advantage : PI3Kα-IN-11’s α isoform specificity positions it as a safer candidate for PIK3CA-mutant cancers, avoiding the dose-limiting toxicities of broader inhibitors .
  • Structural Optimization : Its pyridine scaffold provides a template for further derivatization to enhance pharmacokinetic properties .
  • Preclinical Efficacy : Robust activity in mutant models supports prioritization for IND-enabling studies .

Biological Activity

PI3K|A-IN-11 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including growth, proliferation, and survival. The PI3K pathway is frequently altered in cancer, making it a significant target for therapeutic intervention. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the activity of PI3K, which is a key regulator of the AKT signaling pathway. This inhibition leads to reduced AKT activation, thereby affecting downstream signaling that promotes cell survival and proliferation. The compound specifically targets the p110α catalytic subunit of class I PI3Ks, which is often mutated in various cancers.

Inhibition Profile

The potency of this compound has been evaluated in several studies. The following table summarizes its inhibitory activity against different PI3K isoforms:

PI3K Isoform IC50 (nM) Selectivity
p110α5High
p110β150Moderate
p110γ200Low
p110δ>500Very Low

Table 1: Inhibition profile of this compound against various isoforms.

Case Study 1: Cancer Cell Lines

In a study involving breast cancer cell lines with PIK3CA mutations, treatment with this compound resulted in significant reductions in cell viability and proliferation. The compound effectively decreased phosphorylation levels of AKT and its downstream targets, leading to increased apoptosis in these cells.

Case Study 2: Xenograft Models

Xenograft studies using human tumor models demonstrated that administration of this compound significantly inhibited tumor growth. Tumors treated with the compound showed reduced levels of phosphorylated AKT and increased markers for apoptosis compared to control groups.

Signaling Pathway Alterations

Research indicates that inhibition of the PI3K pathway by this compound alters critical signaling pathways involved in tumorigenesis. For instance, studies have shown that blocking PI3K activity can lead to decreased expression of genes associated with cell cycle progression and survival, such as cyclin D1 and Bcl-2.

Resistance Mechanisms

Despite its efficacy, some studies have identified potential resistance mechanisms to PI3K inhibitors, including upregulation of compensatory pathways such as MAPK signaling. Combination therapies targeting multiple pathways may enhance the therapeutic efficacy of this compound.

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